Product packaging for Fmoc-Tyr(tBu)-OPfp(Cat. No.:CAS No. 86060-93-7)

Fmoc-Tyr(tBu)-OPfp

Cat. No.: B557243
CAS No.: 86060-93-7
M. Wt: 625.6 g/mol
InChI Key: ADOSTZDWXCEVJP-VWLOTQADSA-N
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Description

Evolution of Protecting Group Strategies in Peptide Synthesis

The synthesis of peptides requires a meticulous process of sequentially adding amino acids. This is achieved through the strategic use of protecting groups, which temporarily block reactive functional groups to prevent unintended reactions. thermofisher.com The evolution of these strategies has been pivotal to the advancement of peptide science.

The field of peptide synthesis was revolutionized by R.B. Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in the 1960s. nih.govresearchgate.net This technique anchors the first amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids, with excess reagents and byproducts being easily washed away. spcmc.ac.in

The initial and dominant strategy, known as Boc-SPPS, utilized the tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and benzyl (B1604629) (Bzl)-based groups for more permanent side-chain protection. peptide.comwikipedia.org The Boc group is removed with moderate acid, such as trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protectors required a harsh, strong acid like hydrogen fluoride (B91410) (HF). thermofisher.comnih.gov

In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Louis A. Carpino as an alternative Nα-protecting group. nih.gov Unlike the acid-labile Boc group, the Fmoc group is cleaved under mild basic conditions, typically with piperidine (B6355638). wikipedia.orgaltabioscience.com This led to the development of Fmoc-SPPS, which gained widespread adoption. By the 1990s, a majority of laboratories had shifted to Fmoc chemistry, favoring its milder deprotection steps that avoid the repeated use of acid and the hazardous final HF cleavage step. nih.govaltabioscience.com This shift was particularly beneficial for the synthesis of complex peptides or those containing modifications sensitive to harsh acidic conditions. nih.gov

Table 1: Comparison of Boc and Fmoc Chemistries in SPPS
FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Grouptert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection ConditionModerate Acid (e.g., TFA) americanpeptidesociety.orgBase (e.g., 20% Piperidine in DMF) wikipedia.org
Side-Chain ProtectionAcid-labile (e.g., Benzyl-based)Acid-labile (e.g., tert-Butyl-based)
Final Cleavage from ResinStrong Acid (e.g., HF, TFMSA) thermofisher.comModerate Acid (e.g., TFA) altabioscience.com
Key AdvantageFavored for some sequences prone to racemization under basic conditions. americanpeptidesociety.orgMilder overall conditions, compatibility with acid-sensitive modifications, and easier automation. altabioscience.comnih.gov

The success of complex chemical synthesis, including SPPS, hinges on the concept of orthogonality. An orthogonal protection scheme is one in which different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. peptide.comnih.gov

The Fmoc/tBu strategy is a truly orthogonal system. peptide.com The N-terminal Fmoc group is removed by a base, while the tBu-based side-chain protecting groups and the resin linker are stable to this condition but are later removed by acid (TFA). biosynth.com This selectivity is highly significant as it allows for specific chemical modifications to be performed on the peptide's side chains while it is still attached to the solid support, a capability that is crucial for creating cyclic peptides or introducing specific labels. peptide.combachem.com

In contrast, the Boc/Bzl scheme is considered quasi-orthogonal. biosynth.com Both the temporary Nα-Boc group and the permanent side-chain benzyl groups are removed by acid. The strategy relies on a difference in acid strength for selective removal: the Boc group is labile to moderate acid (TFA), while the benzyl groups require a much stronger acid (HF) for cleavage. peptide.com However, the repeated TFA treatments can lead to the gradual, premature loss of some side-chain protection or even cleavage of the peptide from the resin over the course of a long synthesis. nih.gov

Historical Context of Boc and Fmoc Chemistries in Solid-Phase Peptide Synthesis (SPPS)

Role of Activated Esters in Amide Bond Formation

The formation of an amide (peptide) bond requires the activation of the carboxylic acid group of an incoming amino acid to make it sufficiently reactive to couple with the N-terminal amine of the growing peptide chain. researchgate.net Activated esters represent one class of compounds used for this purpose.

Several classes of reagents are commonly used to facilitate amide bond formation in SPPS.

Carbodiimide (B86325) Reagents : Compounds like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) were among the first and most common coupling reagents. nih.govrsc.org They activate carboxylic acids in situ. However, a major drawback is the formation of an insoluble or difficult-to-remove urea (B33335) byproduct. bachem.com Furthermore, carbodiimide activation can sometimes lead to side reactions and racemization, although this can be suppressed by the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt). researchgate.net

Uronium/Phosphonium Reagents : This class includes highly efficient coupling reagents such as HBTU, HATU, and PyBOP. bachem.comgoogle.com These onium salts react with the carboxylic acid to form a highly reactive species, leading to rapid and effective couplings, even for sterically hindered amino acids. bachem.com They are generally more reactive than carbodiimides. researchgate.net However, they are more expensive, and their use also generates byproducts. bachem.com

Activated Esters : This strategy involves pre-activating the amino acid by converting its carboxylic acid into an ester with an electron-withdrawing group, such as a pentafluorophenyl (Pfp) group. wikipedia.orgnih.gov These activated esters are stable, often crystalline solids that can be purified and stored before use. google.com They react directly with the amine to form the amide bond, typically with high efficiency and minimal risk of racemization. bachem.com

Table 2: Comparison of Common Coupling Methodologies in SPPS
MethodologyCommon ReagentsMechanismAdvantagesDisadvantages
Carbodiimide-mediatedDCC, DIC (+ HOBt/HOAt)In situ activation of the carboxylic acid. rsc.orgCost-effective. googleapis.comForms urea byproducts; can have slower kinetics and risk of side reactions without additives. bachem.comgoogle.com
Uronium/Phosphonium-mediatedHBTU, HATU, PyBOPIn situ activation via formation of highly reactive onium salt-derived esters. google.comVery high coupling efficiency and speed. bachem.comMore expensive; byproducts can be problematic; potential for side reactions. bachem.com
Pre-formed Activated Esters-OPfp, -OSuDirect reaction of a stable, pre-activated amino acid derivative with the amine. High purity; avoids exposing resin to activating reagents; minimizes side reactions and racemization; simplifies automation. bachem.comCoupling can be slower than with onium salts, though often catalyzed (e.g., with HOBt). nih.gov

The use of pre-formed activated esters, particularly pentafluorophenyl (Pfp) esters, offers several distinct advantages in SPPS:

Purity and Stability : Fmoc-amino acid-OPfp esters are often stable, crystalline solids that can be prepared in high purity. google.com This ensures that a well-defined, pure reagent is used for the coupling step.

Reduced Side Reactions : Because the activation step is performed separately, the growing peptide chain attached to the resin is not exposed to the coupling reagents (like carbodiimides or onium salts) and their byproducts. nih.gov This minimizes the risk of undesirable side reactions.

Suppression of Racemization : Pfp esters are highly reactive towards the desired amine nucleophile but are also structured to minimize the risk of racemization at the α-carbon of the amino acid, a critical factor in maintaining the chiral integrity of the final peptide. bachem.comrsc.org

Simplified Automation : The stability and direct reactivity of activated esters simplify the protocols for automated peptide synthesizers, as no pre-activation step is required during the synthesis cycle.

Comparison with Carbodiimide-mediated and Uronium/Phosphonium Reagent-mediated Couplings

Positioning of Fmoc-Tyr(tBu)-OPfp as a Tyrosine Derivative in Fmoc-SPPS

The compound this compound is a specialized building block designed to leverage the combined advantages of the Fmoc/tBu orthogonal strategy and pentafluorophenyl ester activation for the incorporation of tyrosine. scbt.com

Fmoc Group : The Nα-Fmoc group ensures the derivative is perfectly suited for the standard Fmoc-SPPS workflow, allowing for its removal with a mild base.

Tyr(tBu) Moiety : The hydroxyl group of the tyrosine side chain is protected by a tert-butyl (tBu) ether. This protection is crucial to prevent acylation or other unwanted side reactions at the side chain during subsequent coupling steps. The tBu group is stable to the basic conditions used for Fmoc removal but is easily cleaved with TFA during the final deprotection step. caymanchem.com

OPfp Ester : The C-terminal carboxyl group is pre-activated as a pentafluorophenyl ester. The Pfp group is an excellent leaving group due to the high electron-withdrawing nature of the five fluorine atoms, making the ester's carbonyl carbon highly electrophilic and reactive towards the nucleophilic attack of the free amine on the growing peptide chain. wikipedia.orgnih.gov This ensures an efficient and clean coupling reaction.

In essence, this compound is a highly efficient, ready-to-use reagent for introducing a protected tyrosine residue. It provides chemists with a reliable tool that enhances the speed and purity of peptide synthesis by combining a robust orthogonal protection scheme with a clean and effective activation method.

Table 3: Properties of this compound
PropertyValue
CAS Number86060-93-7
Molecular FormulaC₃₄H₂₈F₅NO₅
Molecular Weight625.58 g/mol
Primary ApplicationIncorporation of tyrosine in Fmoc Solid-Phase Peptide Synthesis (SPPS). scbt.com
Functional ComponentsFmoc: N-terminal protection (base-labile). tBu: Side-chain hydroxyl protection (acid-labile). OPfp: C-terminal activation for coupling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H28F5NO5 B557243 Fmoc-Tyr(tBu)-OPfp CAS No. 86060-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOSTZDWXCEVJP-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28F5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447069
Record name Fmoc-Tyr(tBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-93-7
Record name Fmoc-Tyr(tBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-O-t.-butyl-L-tyrosin pentafluorphenyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Fmoc Tyr Tbu Opfp

Preparation of Fmoc-Tyr(tBu)-OH Precursor

The synthesis of Fmoc-Tyr(tBu)-OH is a foundational step that involves the sequential protection of the functional groups of the parent amino acid, L-tyrosine. ontosight.ai The strategic choice of protecting groups is crucial, as their removal conditions must be orthogonal to allow for selective deprotection during peptide synthesis. wikipedia.org

The introduction of the Fmoc group to the α-amino moiety of tyrosine is a standard procedure in peptide chemistry. This is typically achieved by reacting a tyrosine derivative with an Fmoc-donating agent. A common method involves the acylation of a tyrosine ester, such as Tyr-OEt, with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu). patsnap.com The reaction is generally carried out in a mixed solvent system like acetone (B3395972) and water, with the pH maintained at 8-9 using a base such as sodium carbonate. patsnap.com This basic condition facilitates the nucleophilic attack of the amino group on the Fmoc-OSu reagent.

Alternatively, the reaction can be performed starting with O-tert-butyl-L-tyrosine, which is suspended in a solvent like dioxane. chemicalbook.comprepchem.com Acylation can be carried out using reagents such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), or with fluorenylmethyloxycarbonyl azide. chemicalbook.comprepchem.com

The phenolic hydroxyl group of the tyrosine side chain is protected with a tert-butyl (tBu) ether to prevent undesirable side reactions during peptide synthesis. ontosight.ai This protection is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is easily cleaved with acids like trifluoroacetic acid (TFA). wikipedia.orgontosight.ai

The tert-butylation is typically performed by reacting a tyrosine derivative with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or perchloric acid. patsnap.comthieme-connect.degoogle.com A patented method describes starting with an Fmoc-Tyr-OR ester solid and reacting it with tert-butyl acetate (B1210297) and perchloric acid to yield the di-protected Fmoc-Tyr(tBu)-OR, which is then hydrolyzed to the final Fmoc-Tyr(tBu)-OH product. patsnap.com This approach is noted for avoiding the direct use of isobutene gas, enhancing operational safety. patsnap.com

A representative multi-step synthesis starting from L-tyrosine is outlined in the table below, based on reported patent literature. patsnap.com

StepStarting MaterialReagentsProductReported Yield
1L-TyrosineMethanol, Thionyl chloride (SOCl₂)Tyr-OCH₃·HCl95.3%
2Tyr-OCH₃·HClAcetone, Water, Sodium carbonate, Fmoc-OSuFmoc-Tyr-OCH₃95.4%
3Fmoc-Tyr-OCH₃tert-Butyl acetate, Perchloric acidFmoc-Tyr(tBu)-OCH₃-
4Fmoc-Tyr(tBu)-OCH₃HydrolysisFmoc-Tyr(tBu)-OH-

Protection of Tyrosine Amino Group with Fmoc

Formation of the Pentafluorophenyl (Pfp) Ester from Fmoc-Tyr(tBu)-OH

The final step in the synthesis is the activation of the carboxyl group of Fmoc-Tyr(tBu)-OH by converting it into a pentafluorophenyl ester. Pfp esters are highly effective acylating agents used extensively in SPPS because they are reactive enough for efficient coupling while minimizing the risk of side reactions, such as racemization. sigmaaldrich-jp.com

The formation of the Pfp ester is an esterification reaction. A common method involves reacting Fmoc-Tyr(tBu)-OH with pentafluorophenol (B44920) (PFP) in the presence of a coupling agent, most notably N,N'-dicyclohexylcarbodiimide (DCC). wiley-vch.de The DCC activates the carboxylic acid, allowing it to be attacked by the hydroxyl group of the pentafluorophenol. The reaction byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be removed by filtration.

Once formed, Fmoc-Tyr(tBu)-OPfp is often used directly in solid-phase peptide synthesis without the need for additional in-situ coupling reagents. sigmaaldrich-jp.comgoogle.com This simplifies the coupling step on the resin and is particularly advantageous for introducing sterically hindered or racemization-prone residues. sigmaaldrich-jp.com

The commercially available this compound is typically a high-purity solid suitable for demanding applications like pharmaceutical peptide synthesis. The product is generally characterized by its physical properties and purity, which is often assessed by High-Performance Liquid Chromatography (HPLC).

Table of Properties for this compound

Property Value Source
Appearance White to off-white powder guidechem.com
Molecular Formula C₃₄H₂₈F₅NO₅
Molecular Weight 625.58 g/mol
Melting Point 60-70 °C
Purity (HPLC) ≥98.0%

| Optical Rotation α (c=1 in chloroform) | -17.5 to -12.5 ° | |

Reaction Conditions and Reagents for Pfp Esterification

Alternative and Specialized Synthetic Routes for this compound Analogues

The core synthetic principles for preparing this compound can be adapted to create a variety of analogues for specialized applications in peptide research. These analogues may involve modifications to the protecting groups or the tyrosine side chain itself.

One important class of analogues involves the phosphorylation of the tyrosine side chain. For instance, the derivative Fmoc-Tyr(PO₃tBu₂)-OH can be prepared in high yield from Fmoc-Tyr-OH using di-t-butyl N,N-diethylphosphoramidite as the phosphorylation reagent. nih.gov This building block allows for the synthesis of phosphopeptides using the Fmoc/tBu strategy. nih.gov

Similarly, building blocks for sulfated tyrosine peptides, such as Fmoc-Tyr(SO₃Na)-OH, have been synthesized. thieme-connect.de The subsequent chain elongation steps with these derivatives can be carried out using the corresponding pre-formed pentafluorophenyl ester to ensure efficient coupling. thieme-connect.de

A highly specialized synthetic methodology involves embedding Fmoc-L-Tyr(tBu)-OPfp within toner particles for use in a laser printer-based peptide synthesis platform. researchgate.net In this method, the activated amino acid ester is mixed with a toner resin and other components, melted, and solidified into fine particles. researchgate.net This technology enables rapid, spatially-defined peptide synthesis on surfaces.

Mechanism and Kinetics of Amide Bond Formation with Fmoc Tyr Tbu Opfp

Nucleophilic Acyl Substitution Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The pentafluorophenyl (Pfp) group is a highly electron-withdrawing group, which makes the carbonyl carbon of the ester exceptionally electrophilic and thus, very reactive towards nucleophiles. nih.gov This heightened reactivity allows for the amide bond formation to occur under mild conditions. nih.gov The Pfp ester of the Fmoc-protected tyrosine derivative reacts with the free amino group of the growing peptide chain attached to the solid support. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Pfp ester. This results in the formation of a tetrahedral intermediate. Subsequently, the highly stable pentafluorophenolate anion is eliminated as a leaving group, leading to the formation of the new peptide bond and regenerating the carbonyl group. nih.gov This process is favored due to the stability of the pentafluorophenolate anion, which is a good leaving group. nih.gov

Kinetic Studies of Coupling Reactions

Kinetic studies are crucial for optimizing peptide synthesis protocols. They provide insights into reaction rates and the influence of various parameters on the coupling efficiency.

Pentafluorophenyl esters (OPfp) are known for their high reactivity, which often translates to faster coupling rates compared to other commonly used active esters. wikipedia.org While specific kinetic data for Fmoc-Tyr(tBu)-OPfp is not always explicitly detailed in comparative tables, the general reactivity trend for active esters is well-established. OPfp esters are generally more reactive and less susceptible to spontaneous hydrolysis than succinimidyl esters (OSu). wikipedia.org They are also considered more efficient than p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters, which often exhibit low reaction rates even with catalysts. ebin.pub The high reactivity of OPfp esters allows for rapid and efficient amide bond formation. nih.gov

Table 1: General Reactivity Comparison of Activated Esters

Activated EsterAbbreviationGeneral Reactivity
Pentafluorophenyl ester-OPfpVery High
N-Hydroxysuccinimide ester-OSuHigh
Pentachlorophenyl ester-OPcpModerate
p-Nitrophenyl ester-ONpModerate to Low

This table provides a generalized comparison of reactivity based on literature precedence.

The choice of solvent significantly impacts the efficiency of the coupling reaction. Polar aprotic solvents are generally preferred for solid-phase peptide synthesis. Dimethylformamide (DMF) is a commonly used solvent that effectively solvates the growing peptide chain and the reagents, facilitating the reaction. nih.govrsc.org The use of a polar medium like DMF is considered crucial for the successful application of Fmoc-amino acid pentafluorophenyl esters in SPPS. rsc.orgnih.gov In some cases, a mixture of dichloromethane (B109758) (DCM) and DMF is employed. chempep.com While DCM can be optimal for the activation step with carbodiimides, the subsequent coupling proceeds more rapidly in the more polar DMF. chempep.com

The addition of catalysts can significantly enhance the speed and efficiency of the coupling reaction, particularly when using activated esters. 1-Hydroxybenzotriazole (B26582) (HOBt) is a widely used additive in peptide synthesis. nih.govcreative-peptides.comacs.org When used with carbodiimides, HOBt forms an active ester intermediate that is more reactive and less prone to racemization. creative-peptides.comyoutube.compeptide.comacs.org In the context of pre-formed active esters like this compound, HOBt can still act as a catalyst, further accelerating the coupling reaction. nih.govacs.org The mechanism involves the in-situ formation of a more reactive OBt active species. acs.org The use of HOBt in conjunction with Fmoc-amino acid pentafluorophenyl esters in DMF has been shown to lead to facile amide bond coupling and high purity of the resulting peptide. nih.gov

Influence of Solvent Systems on Reaction Efficiency

Factors Affecting Coupling Yields and Purity

Steric Hindrance: The bulky nature of both the tert-butyl (tBu) protecting group on the tyrosine side chain and the growing peptide chain can lead to steric hindrance, potentially slowing down the reaction and leading to incomplete coupling. chempep.com

Aggregation: During chain elongation, peptide chains can aggregate on the solid support, which can interfere with both the coupling and the Fmoc deprotection steps. chempep.com The choice of solvent and the sequence of the peptide can influence the extent of aggregation.

Racemization: While OPfp esters are generally associated with low levels of racemization, the risk is not entirely eliminated, especially with certain amino acids or under basic conditions. chempep.compeptide.com The use of additives like HOBt helps to suppress this side reaction. creative-peptides.compeptide.com One study noted no conversion of L- to D-amino acids when coupling Fmoc-L-Tyr(tBu)-OPfp even at elevated temperatures. researchgate.net

Premature Fmoc Cleavage: The Fmoc protecting group is base-labile. wikipedia.org While it is stable to the amino group of the incoming amino acid, very slow coupling reactions could potentially lead to premature deprotection. chempep.com

Side-Chain Reactions: Although the tert-butyl group is a robust protecting group for the tyrosine hydroxyl function, side reactions can still occur. For instance, alkylation of the tyrosine side-chain by carbocations generated during the cleavage of other protecting groups can be a concern, though this is more relevant during the final cleavage from the resin. thermofisher.com

Applications of Fmoc Tyr Tbu Opfp in Peptide Synthesis Research

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Tyr(tBu)-OPfp is extensively utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the routine production of peptides. In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble polymer support, or resin. The Fmoc group provides temporary protection of the N-terminus and is selectively removed at each cycle using a mild base, typically piperidine (B6355638). iris-biotech.dechempep.com The tert-butyl ether protecting the tyrosine hydroxyl group is stable to these basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of releasing the completed peptide from the resin. iris-biotech.dethermofisher.com

The pentafluorophenyl ester is a pre-activated form of the carboxylic acid, which allows for direct and efficient coupling to the free amine of the growing peptide chain on the solid support. chempep.comsigmaaldrich.com This pre-activation circumvents the need for in-situ activating reagents at the coupling step for this specific residue, which can simplify synthesis protocols and minimize side reactions.

The properties of this compound are well-suited for automated SPPS. Automated synthesizers perform the repetitive cycles of deprotection, washing, and coupling required for peptide elongation. The use of pre-activated esters like this compound can streamline these automated protocols. researchgate.net Furthermore, the release of the Fmoc group's chromophore upon deprotection can be monitored by UV spectroscopy, a feature often used in automated systems to track the efficiency of each coupling and deprotection step. nih.gov This real-time monitoring helps ensure the quality of the synthetic peptide.

In manual SPPS and larger-scale batch syntheses, this compound offers similar advantages. For manual synthesis, where direct monitoring of each step is crucial, the use of an active ester simplifies the coupling process. researchgate.net The high reactivity of the OPfp ester ensures that the coupling reaction proceeds to completion in a reasonable timeframe, which can be verified by colorimetric tests like the Kaiser test before proceeding to the next cycle. researchgate.net Its stability allows for easy handling and weighing, contributing to the accuracy and reproducibility of the synthesis. sigmaaldrich.com

The synthesis of certain peptide sequences, particularly those prone to aggregation or containing bulky amino acids, can be challenging. This compound, as a highly activated amino acid derivative, can be beneficial in these "difficult" sequences. The high reactivity of the pentafluorophenyl ester helps to drive the coupling reaction forward, even when the N-terminus of the growing peptide chain is sterically hindered. This can improve the yield and purity of the final peptide by minimizing the formation of deletion sequences, which result from incomplete coupling reactions. Research has shown that activated amino acid derivatives are crucial for the successful synthesis of sterically hindered peptide fragments. thieme-connect.decore.ac.uk

This compound is compatible with a wide range of resins commonly used in Fmoc-SPPS. The choice of resin is primarily dictated by the desired C-terminal functionality of the final peptide (e.g., acid or amide). uci.edu

Wang and 2-Chlorotrityl Chloride Resins: For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are frequently used. uci.eduiris-biotech.de The linkage to these resins is acid-labile, allowing the peptide to be cleaved under conditions that also remove the tBu side-chain protecting group from the tyrosine residue. uci.edu

Rink Amide Resins: To obtain a C-terminal amide, resins such as the Rink Amide resin are employed. uci.eduiris-biotech.de Similar to the acid-sensitive resins, the final cleavage from Rink Amide resin is achieved with TFA, which concurrently deprotects the Tyr(tBu) side chain. thermofisher.com

Specialized Resins: The compatibility extends to more specialized resins, including those based on polyethylene (B3416737) glycol (PEG), which offer different swelling properties and can be advantageous for the synthesis of longer or more hydrophobic peptides. thermofisher.comsigmaaldrich-jp.com

The key consideration is the orthogonality of the synthesis strategy: the resin linker and the side-chain protecting groups must be stable to the Fmoc deprotection conditions (piperidine) but cleavable under the final acidic conditions. iris-biotech.de The Fmoc/tBu strategy, for which this compound is designed, perfectly aligns with this principle.

Synthesis of Difficult Sequences and Sterically Hindered Peptides

Solution-Phase Peptide Synthesis (LPPS)

While less common than SPPS for long peptides, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable method, particularly for the large-scale production of shorter peptides or peptide fragments. In LPPS, all reactions are carried out in solution. bachem.com

This compound can be effectively used in LPPS. The activated OPfp ester facilitates efficient amide bond formation in solution, often with high yields and purity. The progress of the reaction can be monitored using standard chromatographic and spectroscopic techniques. After each coupling step, the resulting protected peptide must be purified before the Fmoc group is removed to prepare for the next coupling. While the purification steps can be more labor-intensive than the simple filtration and washing steps in SPPS, LPPS avoids the potential complications associated with the solid support, such as steric hindrance and aggregation on the resin. bachem.com The use of protected, activated derivatives like this compound is a standard approach in modern LPPS protocols. iris-biotech.de

Specialized Peptide Architectures and Modifications

The synthesis of peptides with non-linear structures, such as cyclic peptides, or those with specific modifications, often requires specialized strategies where reagents like this compound play a role. For instance, in the on-resin cyclization of peptides, a protected amino acid like Fmoc-Tyr(tBu)-OH would be attached to the resin via its side chain. While this compound is primarily designed for linear elongation, its corresponding acid (Fmoc-Tyr(tBu)-OH) is a precursor for such specialized applications. nih.gov The principles of protection and activation are central to creating complex peptide structures, and the Fmoc/tBu/OPfp combination represents a key tool in the peptide chemist's arsenal (B13267) for achieving these advanced molecular architectures.

Synthesis of Phosphotyrosine-Containing Peptides

The phosphorylation of tyrosine residues is a critical post-translational modification that governs numerous cellular signaling pathways. sigmaaldrich-jp.com The synthesis of phosphotyrosine-containing peptides is therefore essential for studying these processes. While direct incorporation of phosphotyrosine residues can be challenging, Fmoc-protected amino acids are instrumental in this field. sigmaaldrich-jp.com

Several Fmoc-protected phosphotyrosine derivatives are commonly used, each with its own advantages and limitations. These include Fmoc-Tyr(PO(OBzl)OH)-OH, Fmoc-Tyr(PO3H2)-OH, and Fmoc-Tyr(PO(NMe2)2)-OH. sigmaaldrich-jp.com Although this compound is not directly a phosphotyrosine building block, the principles of Fmoc/tBu-based solid-phase peptide synthesis (SPPS), for which this reagent is designed, are fundamental to the assembly of phosphopeptides. peptide.com The synthesis of these peptides often involves the stepwise addition of Fmoc-protected amino acids, including specialized phosphotyrosine analogs, onto a solid support. nih.govnih.gov The mild cleavage conditions associated with the Fmoc/tBu strategy are compatible with the acid-sensitive phosphate (B84403) groups, particularly when alternative phosphate protecting groups are employed. nih.gov

Fmoc-Phosphotyrosine Derivative Key Features
Fmoc-Tyr(PO(OBzl)OH)-OHMost popular, but the partially protected phosphate can present challenges during coupling. sigmaaldrich-jp.com
Fmoc-Tyr(PO3H2)-OHCost-effective and simple, but coupling can be slow, and side reactions like pyrophosphate formation may occur. sigmaaldrich-jp.com
Fmoc-Tyr(PO(NMe2)2)-OHThe fully protected phosphate allows for standard coupling methods, with the phosphodiamidate being hydrolyzed after peptide cleavage. sigmaaldrich-jp.com

Application in the Synthesis of Beta-Amino Acids

The incorporation of β-amino acids into peptides can induce specific secondary structures and enhance proteolytic stability. Research has demonstrated the utility of Fmoc-protected building blocks in the synthesis of peptides containing β-amino acids. For instance, β,β-dimethylated amino acids, which offer resistance to proteases, can be prepared as Fmoc-protected derivatives for peptide synthesis. iris-biotech.de While the direct application of this compound in published β-amino acid synthesis is not explicitly detailed, the underlying Fmoc chemistry is central to these synthetic strategies. The synthesis of α-β-alternating peptides has been successfully performed using standard SPPS coupling procedures with Fmoc-protected amino acids, indicating the compatibility of this chemistry with non-canonical amino acids. uni-regensburg.de

Homologation Reactions

Homologation, the extension of a carbon chain, is a valuable tool in medicinal chemistry for modifying the structure and properties of lead compounds. In peptide chemistry, this can involve the insertion of a methylene (B1212753) group into the backbone or side chain. Arndt-Eistert homologation of Fmoc-protected amino acid diazoketones is a known method for creating β-amino acids from their α-amino acid precursors. This highlights the adaptability of Fmoc-protected amino acids in reactions that extend beyond standard peptide bond formation.

Synthesis of Glycopeptides

Glycosylation is another crucial post-translational modification affecting protein folding, stability, and function. The synthesis of glycopeptides, peptides containing covalently attached carbohydrate moieties, is a complex endeavor that relies heavily on precisely protected building blocks. This compound has been shown to be a superior glycosyl acceptor compared to its non-tBu protected counterpart. thieme-connect.de In one study, the glycosylation of this compound with a peracylated glycosyl bromide proceeded in 81% yield to give the β-anomer exclusively, a significant improvement over the 42% yield obtained with Fmoc-Tyr-OPfp. thieme-connect.de This enhanced reactivity is attributed to the increased nucleophilicity of the phenol (B47542) oxygen due to the electron-donating tBu group. thieme-connect.de The resulting glycosylated amino acid can then be directly used in SPPS to construct complex glycopeptides. thieme-connect.de This approach has been successfully applied to the synthesis of glycopeptide fragments of glycogenin, a key protein in glycogen (B147801) metabolism. thieme-connect.de

Glycosylation Acceptor Yield of β-anomer Anomeric Selectivity
Fmoc-Tyr-OPfp42%Mixture of α and β
This compound81%β only

Bidirectional Solid-Phase Synthesis

A novel and efficient approach to creating peptide diversity involves bidirectional synthesis from a single starting point. A strategy has been developed using a side-chain anchored Nα-Fmoc-Tyr-OPfp on a trityl bromide resin. nih.govresearchgate.net This "starter" building block allows for peptide chain elongation in two directions: from the N-terminal amine and, after deprotection and activation, from the C-terminal carboxyl group. This method has been successfully employed to synthesize asymmetrically substituted hybrids of spider and wasp polyamine toxins, demonstrating its utility in generating complex molecular architectures. nih.govresearchgate.net

Combinatorial Chemistry and Peptide Array Synthesis

This compound and other Fmoc-amino acid-OPfp esters are integral to high-throughput synthesis methods like combinatorial chemistry and peptide array synthesis. nih.govwiley-vch.de These techniques allow for the rapid generation of large libraries of peptides for screening purposes, such as epitope mapping or drug discovery. core.ac.ukkit.edu

In one innovative approach, Fmoc-amino acid OPfp esters, including this compound, are embedded within toner particles for use in a laser printer-based synthesis platform. wiley-vch.decore.ac.uk This method allows for the combinatorial deposition of different amino acids onto a surface, followed by a melting step to initiate the coupling reaction. core.ac.ukkit.edu The OPfp ester provides the necessary activation for efficient peptide bond formation under these conditions. kit.edu Research has confirmed that even at elevated temperatures (90°C) and extended coupling times, the use of Fmoc-L-Tyr(tBu)-OPfp did not result in significant racemization, a critical factor for maintaining the biological activity of the synthesized peptides. wiley-vch.de The stability and reactivity of OPfp esters also make them suitable for SPOT synthesis on cellulose (B213188) membranes, where real-time monitoring of the coupling reaction is possible. sigmaaldrich-jp.comubc.ca

Challenges and Considerations in the Utilization of Fmoc Tyr Tbu Opfp

Side Reactions During Coupling and Deprotection

Several side reactions can compromise the purity and yield of the target peptide when using Fmoc-Tyr(tBu)-OPfp. These reactions can occur at various stages of the synthesis cycle.

A significant concern during peptide synthesis is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled. slideshare.net Racemization can occur when the activated amino acid, in this case, the pentafluorophenyl ester of Fmoc-Tyr(tBu)-OH, forms a 5(4H)-oxazolone intermediate. chempep.com This intermediate is prone to enolization, which leads to a loss of the original stereochemistry. Subsequent reaction with the N-terminal amine of the growing peptide chain can then yield a mixture of D and L epimers. chempep.com

The risk of racemization is influenced by several factors, including the choice of coupling reagents and additives. While Fmoc-amino acid pentafluorophenyl esters are generally considered to have a good balance of reactivity and resistance to racemization, the conditions must be carefully controlled. google.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, can help to suppress racemization by forming an in situ active ester that is less prone to cyclizing into the oxazolone. chempep.com Furthermore, the choice of base is critical; hindered bases like collidine are sometimes recommended over more commonly used bases such as diisopropylethylamine (DIPEA) to minimize racemization, especially with sensitive amino acids. chempep.comnih.govbachem.com

Pentafluorophenyl (PFP) esters, including this compound, are known for being less susceptible to spontaneous hydrolysis compared to some other active esters. wikipedia.orgrsc.org However, hydrolysis can still occur, particularly in the presence of residual water in the reaction solvents. This side reaction leads to the formation of the corresponding carboxylic acid, Fmoc-Tyr(tBu)-OH, which is unreactive towards coupling and results in a truncated peptide sequence (a deletion impurity). To minimize hydrolysis, it is essential to use anhydrous solvents and maintain an inert atmosphere during the coupling reaction.

During the Fmoc deprotection step, which is typically carried out using a solution of piperidine (B6355638) in a solvent like DMF, a side reaction can occur where the piperidine acts as a nucleophile. wikipedia.org In the context of aspartimide-prone sequences, piperidine can attack the succinimide (B58015) ring to form piperidide adducts. peptide.comiris-biotech.de While this is a more significant issue for aspartic acid residues, the basic conditions of Fmoc deprotection can promote other side reactions. iris-biotech.de The dibenzofulvene byproduct generated during Fmoc removal can also react with the newly liberated N-terminal amine if not effectively scavenged by piperidine. chempep.com

Although less common, if the coupling reaction is not well-controlled, there is a potential for bis-acylation. This can happen if the incoming activated amino acid acylates not only the N-terminal amine but also a nucleophilic side chain of the growing peptide. researchgate.net The tert-butyl protecting group on the tyrosine hydroxyl group is generally stable and prevents this side reaction at that position. However, other unprotected or labile side chains in the peptide sequence could be susceptible.

Piperidide Formation

Optimization of Reaction Conditions for Minimizing Impurities

To minimize the formation of the aforementioned impurities, careful optimization of the reaction conditions is paramount. researchgate.net This involves a multi-faceted approach addressing solvents, reagents, and reaction times.

Key Optimization Parameters:

ParameterRecommendation for Minimizing ImpuritiesRationale
Coupling Additives Use of HOBt or HOAt. chempep.comSuppresses racemization by forming less reactive intermediates.
Base Selection Use of hindered bases like collidine instead of DIPEA, especially for sensitive couplings. chempep.comnih.govbachem.comReduces the risk of base-catalyzed racemization.
Solvent Purity Use of anhydrous solvents.Minimizes the hydrolysis of the active ester. peptide.com
Deprotection Conditions Addition of HOBt to the piperidine deprotection solution. nih.govpeptide.comReduces aspartimide formation, which can be a source of impurities.
Reaction Monitoring In-process monitoring to ensure reaction completion.Prevents the accumulation of unreacted starting materials and truncated sequences. diva-portal.org

The purity of the this compound building block itself is also a critical factor. High-quality starting materials lead to higher yields and a more consistent impurity profile in the final peptide, simplifying purification and troubleshooting. altabioscience.com

Solvent Selection and Green Chemistry Considerations

The choice of solvent in SPPS has a significant impact on reaction efficiency and the environmental footprint of the synthesis. Traditionally, solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been widely used due to their excellent solvating properties for both the resin and the peptide chain. peptide.comnih.gov However, these solvents are now recognized as hazardous and are facing increasing regulatory restrictions. gyrosproteintechnologies.comtandfonline.com

This has spurred research into greener alternatives. Solvents being investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), propylene (B89431) carbonate, and binary mixtures like DMSO/EtOAc and NBP/DMC. gyrosproteintechnologies.combiotage.comrsc.orgacs.orgrsc.org The selection of a green solvent is not straightforward, as it must satisfy several criteria:

Resin Swelling: The solvent must adequately swell the solid support to allow for efficient diffusion of reagents. nih.gov

Reagent Solubility: Protected amino acids and coupling reagents must be soluble in the chosen solvent. tandfonline.com

Reaction Compatibility: The solvent must be compatible with both the coupling and deprotection steps. biotage.com

Studies have shown that the choice of solvent can significantly affect reaction outcomes. For instance, some green solvents may perform well for coupling reactions but require optimization for the Fmoc deprotection step. biotage.com The polarity and viscosity of the solvent are crucial factors influencing reaction kinetics and impurity formation. gyrosproteintechnologies.com The move towards greener solvents in peptide synthesis, including syntheses utilizing this compound, is an ongoing area of research that balances synthetic efficiency with environmental sustainability. nih.govpeptide.com

Monitoring of Amide Bond Formation

The choice of monitoring technique can depend on various factors, including the synthesis scale, whether the synthesis is automated or manual, and the specific sequence being assembled. Real-time monitoring methods are particularly advantageous as they can provide immediate feedback on the reaction's progress.

Qualitative Colorimetric Assays

Qualitative tests are frequently used in manual SPPS due to their simplicity and speed. They involve taking a small sample of the resin beads and treating them with specific reagents that produce a color change in the presence of unreacted (free) primary or secondary amines.

Kaiser Test (Ninhydrin Test): The most common method for detecting free primary amines is the Kaiser test. peptide.com In this test, a few resin beads are heated with solutions of ninhydrin, phenol (B47542), and potassium cyanide in pyridine (B92270). iris-biotech.de If the resin beads turn an intense blue, it indicates the presence of a significant amount of unreacted amine, and the coupling reaction is deemed incomplete. peptide.comiris-biotech.de A yellow or faint coloration signifies a complete or near-complete reaction. However, the Kaiser test is unreliable for N-terminal proline (a secondary amine) and can produce false positives if overheated, which can cause premature Fmoc-group removal. peptide.com

Bromophenol Blue (BPB) Monitoring: The use of pentafluorophenyl (OPfp) esters, such as this compound, allows for a unique, real-time monitoring method using bromophenol blue. sigmaaldrich.comsigmaaldrich-jp.com The indicator dye forms a blue-colored ion-pair with the basic free amino groups on the solid support. sigmaaldrich-jp.com As the coupling reaction with this compound proceeds, the amino groups are acylated, and the dye is released into the acidic coupling medium, causing the blue color to fade to yellow. sigmaaldrich-jp.com This provides a continuous visual cue of the reaction's progression.

Interactive Table 1: Qualitative Colorimetric Tests for Coupling Completion

Test NamePrinciplePositive Result (Incomplete Coupling)Negative Result (Complete Coupling)Applicability Note
Kaiser Test Ninhydrin reacts with free primary amines. peptide.comIntense blue beads. iris-biotech.deYellow/Colorless beads. iris-biotech.deNot reliable for secondary amines like Proline. peptide.com
Bromophenol Blue Test Dye forms an ion-pair with free amines on the resin. sigmaaldrich-jp.comBlue beads. sigmaaldrich-jp.comYellow beads/solution. sigmaaldrich-jp.comParticularly suitable for OPfp ester-mediated couplings. sigmaaldrich.comsigmaaldrich-jp.com
Isatin Test Isatin reacts with N-terminal secondary amines. peptide.comBlue beads. peptide.comOrange/Red beads.An alternative test for N-terminal Proline. peptide.com

Quantitative and Instrumental Analysis

For more precise and automated monitoring, instrumental techniques are employed. These methods offer quantitative or semi-quantitative data on reaction completion.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of a coupling reaction. nih.gov A small, cleaved sample of the peptide-resin can be analyzed to assess purity and the presence of unreacted starting material. thermofisher.com Since protected peptides elute differently than their uncoupled precursors, one can monitor the disappearance of the peak corresponding to the free-amine peptide over the course of the reaction. thermofisher.com When analyzing peptides containing tyrosine, monitoring can be performed at wavelengths of 240-260 nm due to the strong absorbance of the aromatic ring. thermofisher.com

Mass Spectrometry (MS): While typically used for final product characterization, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to analyze a cleaved aliquot from the resin. thermofisher.com This analysis can confirm the successful addition of the Fmoc-Tyr(tBu) residue by identifying the expected mass increase in the growing peptide chain. The absence of the expected mass would indicate a failed coupling.

Refractive Index (RI) Monitoring: A novel approach for real-time monitoring of the entire SPPS process, including the coupling step, involves measuring the refractive index of the reaction solution. csic.es During the coupling reaction, there is a transfer of mass—the activated amino acid—from the solution phase to the solid support. This change in the concentration of the solute in the liquid phase leads to a corresponding change in the refractive index. csic.es Studies have demonstrated the feasibility of this technique using Fmoc-Tyr(tBu)-OH, where the RI of the solution decreases as the amino acid is consumed and incorporated into the resin-bound peptide, eventually reaching a plateau to signal the end of the reaction. csic.es

Interactive Table 2: Instrumental Monitoring Techniques

TechniquePrinciple of MonitoringKey Findings from Research
HPLC Separation and quantification of components in a cleaved sample. Monitors the disappearance of the starting peptide and the appearance of the coupled product. thermofisher.comProtected and unprotected peptides have different retention times, allowing for clear differentiation. Wavelengths of 210-214 nm (peptide bond) or 240-260 nm (aromatic rings) are used for detection. thermofisher.com
Mass Spectrometry Measures the mass-to-charge ratio of a cleaved peptide sample to confirm the correct molecular weight after coupling. Confirms the addition of the Tyr(tBu) residue by a mass increase of 441.5 Da (mass of the residue, not the full Fmoc-AA-OPfp).
Refractive Index (RI) Real-time measurement of the change in mass concentration in the reaction solution as the amino acid is transferred to the solid support. csic.esThe RI value decreases as the coupling reaction progresses and stabilizes at a plateau when the reaction is complete. The method has been validated for Fmoc-Tyr(tBu)-OH couplings. csic.es

Future Research Directions and Innovations

Development of Novel Activated Ester Derivatives

While the pentafluorophenyl (OPfp) ester of Fmoc-Tyr(tBu)-OH offers high reactivity and stability, the quest for even more efficient and specialized activated esters is a dynamic area of research. bachem.com The development of novel activated esters aims to address specific challenges in peptide synthesis, such as the coupling of sterically hindered amino acids and the suppression of racemization. bachem.comchempep.com

One avenue of exploration is the generation of more reactive esters through the use of different activating agents. sigmaaldrich.com For instance, coupling reagents that generate OAt (1-hydroxy-7-azabenzotriazole) or O-6-ClBt (6-chloro-1-hydroxybenzotriazole) esters are known to be more reactive than their OBt (1-hydroxybenzotriazole) counterparts. sigmaaldrich.com Research into new activating agents that can be used to create novel esters of Fmoc-Tyr(tBu)-OH could lead to derivatives with tailored reactivity profiles.

Furthermore, the development of self-indicating activated esters is a promising innovation. google.com These esters, which change color upon completion of the coupling reaction, would facilitate real-time monitoring of the synthesis process, simplifying automation and improving efficiency. google.com

Table 1: Comparison of Activated Esters in Peptide Synthesis

Activated Ester Key Characteristics Potential Advantages for Tyr(tBu) Incorporation
Pentafluorophenyl (OPfp) Ester High reactivity, good crystallinity and stability. bachem.comnih.gov Routinely used for efficient coupling in automated SPPS. bachem.com
N-Hydroxysuccinimide (OSu) Ester Widely used, provides good reactivity. bachem.com Facilitates rapid amide bond formation.
OAt Esters More reactive than OBt esters due to anchimeric assistance from the pyridine (B92270) nitrogen. sigmaaldrich.com Potentially faster coupling rates for hindered residues.

| Oxyma-based Esters | High reactivity, comparable to HATU, with improved safety profile (non-explosive). bachem.comsigmaaldrich.com | Efficient for difficult couplings with reduced risk. |

Strategies for Enhanced Coupling Efficiency and Reduced Side Reactions

Achieving high coupling efficiency and minimizing side reactions are paramount in peptide synthesis, particularly when dealing with long or complex sequences. While Fmoc-Tyr(tBu)-OPfp is designed for efficient coupling, certain strategies can further enhance its performance. sigmaaldrich-jp.com

The choice of solvent and additives plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) are generally preferred for solid-phase peptide synthesis (SPPS) as they promote high reaction rates. The addition of catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be effective in accelerating coupling reactions when using OPfp esters. nih.gov

Side reactions, such as racemization and the formation of deletion sequences, can be mitigated through careful optimization of reaction conditions. For instance, the use of pre-formed activated esters like this compound avoids exposing the growing peptide chain to the activating reagent, thereby reducing the risk of side reactions. nih.gov The tert-butyl (tBu) protecting group on the tyrosine side chain also prevents unwanted acylation. peptide.com However, in sequences prone to aspartimide formation, the addition of agents like HOBt or Oxyma Pure to the piperidine (B6355638) solution used for Fmoc deprotection can suppress this side reaction. sigmaaldrich.com

Integration with Flow Chemistry and Advanced Automation

The integration of this compound with flow chemistry and advanced automation platforms represents a significant leap forward in peptide synthesis. amidetech.com Flow-based SPPS offers several advantages over traditional batch methods, including improved control over reaction parameters, enhanced efficiency, and the potential for higher purity of the crude product. amidetech.comnih.gov

Automated fast-flow peptide synthesizers can significantly reduce the time required for each amino acid incorporation, with some systems achieving cycle times of just a few minutes. nih.gov These platforms often utilize in-line analytics, such as UV monitoring, to track the progress of deprotection and coupling steps in real-time. vapourtec.comvapourtec.com The stability and high reactivity of this compound make it an ideal building block for such automated systems, contributing to the rapid and reliable synthesis of long and complex peptides. bachem.com The development of specialized peptide synthesizers designed for both small-scale research and large-scale manufacturing is expanding the accessibility of this technology. vapourtec.comvapourtec.compeptisystems.com

Table 2: Advantages of Flow Chemistry in Peptide Synthesis

Feature Benefit Relevance to this compound
Precise Control Better management of temperature, flow rate, and reagent delivery. amidetech.com Optimizes coupling conditions for the activated ester.
Efficient Mixing Rapid and thorough mixing of reagents with the solid support. amidetech.com Enhances the rate and completeness of the coupling reaction.
Reduced Cycle Times Faster incorporation of each amino acid residue. nih.gov Enables rapid synthesis of peptides containing Tyr(tBu).
In-line Monitoring Real-time tracking of reaction progress. amidetech.comvapourtec.com Allows for immediate adjustments to ensure complete coupling.

| Scalability | Methods developed at a small scale can be readily transferred to larger production scales. vapourtec.compeptisystems.com | Facilitates efficient manufacturing of peptide-based therapeutics. |

Exploration of this compound in the Synthesis of Complex Biomolecules Beyond Linear Peptides

The utility of this compound extends beyond the synthesis of simple linear peptides. Researchers are increasingly exploring its application in the construction of more complex and structurally diverse biomolecules.

One significant area is the synthesis of cyclic peptides. nih.govresearchgate.net These structures often exhibit enhanced stability, bioavailability, and receptor binding affinity compared to their linear counterparts. nih.gov this compound can be readily incorporated into synthetic strategies for creating cyclic peptides, for instance, through on-resin cyclization methods. researchgate.net

Furthermore, this derivative is valuable in the synthesis of peptide-drug conjugates and other modified peptides. The ability to incorporate a protected tyrosine residue allows for site-specific modifications later in the synthetic route. The field of bioconjugation, which involves attaching peptides to other molecules like drugs or imaging agents, relies on such versatile building blocks. chemimpex.comchemimpex.com The development of novel protecting group strategies, orthogonal to the Fmoc/tBu scheme, will further expand the possibilities for creating complex, multi-functional biomolecules. sigmaaldrich-jp.com

The synthesis of phosphotyrosine-containing peptides, which are crucial for studying cellular signaling pathways, can also be facilitated by derivatives of Fmoc-Tyr-OH. nih.gov While direct phosphorylation of tyrosine can be challenging, the use of protected phosphotyrosine building blocks offers a more controlled approach. nih.gov

Q & A

Q. What is the role of Fmoc-Tyr(tBu)-OPfp in solid-phase peptide synthesis (SPPS), and how are its protecting groups strategically utilized?

  • Methodological Answer : this compound is a tyrosine derivative with two key protecting groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group on the amine and the tert-butyl (tBu) group on the phenolic hydroxyl. The Fmoc group is removed using 20% piperidine/DMF during SPPS to enable sequential peptide elongation, while the tBu group remains intact until final acidic cleavage (e.g., TFA cocktail) . This orthogonal protection prevents side reactions during coupling.

Table 1 : Common Protection Strategies in SPPS

Protecting GroupRemoval ConditionFunction
Fmoc20% piperidine/DMFTemporary amine protection
tBu95% TFAPermanent hydroxyl protection
Trt (on Gln)TFA cleavageSide-chain protection

Q. How can coupling efficiency be optimized when using this compound in automated peptide synthesis?

  • Methodological Answer : Coupling efficiency depends on activation reagents and solvent systems. For this compound, HOBt/DIC in DMF is widely used to activate the pentafluorophenyl (OPfp) ester, ensuring rapid acylation. A 4:1 molar excess of amino acid relative to resin-bound peptide and double coupling cycles (10–30 min each) are recommended to achieve >99% yield . Monitoring via Kaiser or chloranil tests is critical for identifying incomplete couplings.

Advanced Research Questions

Q. How can this compound be integrated into the synthesis of glycopeptide libraries, and what challenges arise in maintaining regioselectivity?

  • Methodological Answer : Glycopeptide synthesis requires orthogonal protection of tyrosine and sugar moieties. For example, this compound is coupled to glycosylated threonine residues (e.g., Thr(Tn)-OPfp) in MUC1 glycopeptide libraries. Challenges include steric hindrance from the tBu group and competing side reactions. Using low-temperature (0–4°C) coupling with HATU/DIEA activation improves regioselectivity .

Table 2 : Glycopeptide Library Synthesis Conditions

StepReagents/ConditionsOutcome
Tyrosine CouplingThis compound, HATU/DIEA, DMFtBu-protected Tyr incorporated
GlycosylationFmoc-Thr(Tn)-OPfp, 0°C, 2 hTn antigen attached
Final DeprotectionTFA:TIS:H2O (95:2.5:2.5)Full deprotection

Q. How do solvent polarity and activation time influence the stability of this compound during long-chain peptide synthesis?

  • Methodological Answer : Polar aprotic solvents like DMF stabilize the OPfp ester by minimizing hydrolysis. However, prolonged activation (>1 hour) in DMF can lead to racemization. Studies show that coupling within 20 minutes using 0.1 M HOBt reduces racemization to <1%. For hydrophobic peptides, adding 10% NMP improves solubility without compromising stability .

Q. What analytical techniques resolve contradictions in reported coupling yields for this compound under microwave-assisted SPPS?

  • Methodological Answer : Discrepancies in microwave-assisted coupling efficiency (e.g., 85–98% yields) arise from uneven heating or resin swelling. Analytical HPLC with UV/Vis detection (214 nm) and MALDI-TOF mass spectrometry are used to quantify unreacted amino acids and verify peptide mass. For example, a 20% power setting with 30-second pulses minimizes side reactions while maintaining >95% coupling efficiency .

Data Interpretation and Troubleshooting

Q. How should researchers address low yields when synthesizing cyclic peptides containing this compound?

  • Methodological Answer : Cyclization efficiency depends on the conformational flexibility of the linear precursor. Using this compound in combination with a 4-sulfamylbutyryl AM resin enhances on-resin cyclization. Post-synthesis, oxidative folding (e.g., 50 μM peptide in 0.1 M phosphate buffer, pH 7.2, with glutathione) for 48 hours improves disulfide bond formation, as validated by circular dichroism (CD) spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.